![molecular formula C13H14ClN3OS B2428197 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide CAS No. 1396876-52-0](/img/structure/B2428197.png)
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide, also known as CBT-1, is a synthetic compound that has been developed for its potential use as a therapeutic agent. The compound was first synthesized in 2010 and has since been the focus of several scientific studies.
Scientific Research Applications
Anticancer Agent
Benzothiazole derivatives, including the compound , have shown promise as potential anticancer agents . They have been found to significantly inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and human non-small cell lung cancer (A549, H1299) .
Anti-inflammatory Agent
These compounds have also demonstrated anti-inflammatory properties . They have been found to decrease the activity of inflammatory factors IL-6 and TNF-α . This suggests that they could be used in the treatment of conditions characterized by chronic inflammation.
Apoptosis Inducer
The compound has been found to induce apoptosis, or programmed cell death, in cancer cells . This is a crucial mechanism by which many anticancer drugs work, as it leads to the elimination of cancerous cells.
Cell Cycle Arrest
In addition to inducing apoptosis, the compound has also been found to cause cell cycle arrest in cancer cells . This means that it can stop the cells from dividing and proliferating, thereby inhibiting the growth of the tumor.
Inhibition of Cell Migration
The compound has been found to hinder cell migration . This is particularly relevant in the context of cancer, as it could potentially prevent cancer cells from spreading to other parts of the body (a process known as metastasis).
COX Inhibitor
Compounds similar to the one have been found to inhibit cyclooxygenase (COX), an enzyme that plays a key role in inflammation . This suggests that they could be used as anti-inflammatory drugs.
properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-17(7-11(18)15-8-5-6-8)13-16-12-9(14)3-2-4-10(12)19-13/h2-4,8H,5-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUUMAOVZZEDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)C2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(benzo[d]oxazol-2-yl)-3-(furan-2-yl)-1-(4-((E)-prop-1-en-1-yloxy)phenyl)prop-2-en-1-one](/img/structure/B2428114.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2428115.png)
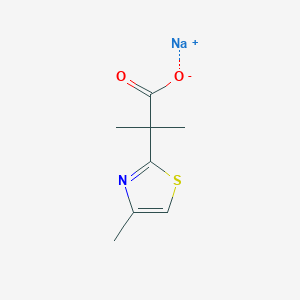
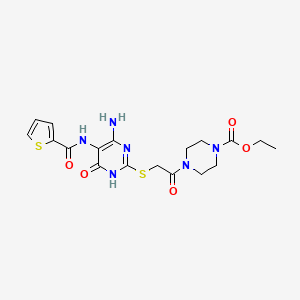

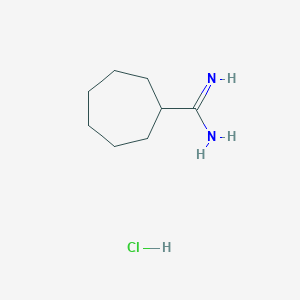
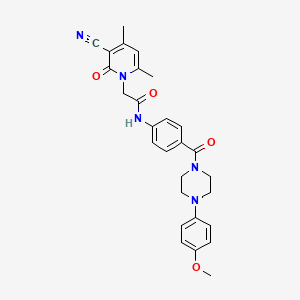

![ethyl 1-(4-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2428127.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2428128.png)
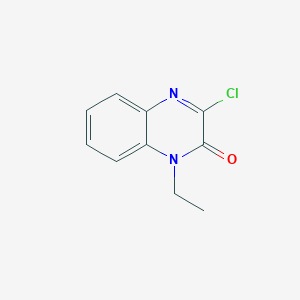
![N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2428134.png)
![3-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2428135.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-carbonitrile](/img/structure/B2428136.png)